molecular formula C22H49N3 B3182872 N,N',N''-Trihexyldiethylenetriamine CAS No. 250787-15-6

N,N',N''-Trihexyldiethylenetriamine

Cat. No. B3182872
CAS RN: 250787-15-6
M. Wt: 355.6 g/mol
InChI Key: QHVDQQBHZSMNAX-UHFFFAOYSA-N
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Description

“N,N’,N’'-Trihexyldiethylenetriamine” is a chemical compound with the linear formula CH3(CH2)5N[CH2CH2NH(CH2)5CH3]2 . It has a molecular weight of 355.64 .


Molecular Structure Analysis

The molecular structure of “N,N’,N’'-Trihexyldiethylenetriamine” consists of 22 Carbon atoms, 49 Hydrogen atoms, and 3 Nitrogen atoms . The SMILES string representation of the molecule is CCCCCCNCCN(CCCCCC)CCNCCCCCC .


Physical And Chemical Properties Analysis

“N,N’,N’'-Trihexyldiethylenetriamine” has a boiling point of 145 °C at 0.04 mmHg and a density of 0.837 g/mL at 25 °C .

Scientific Research Applications

1. Polymer Synthesis

N,N',N''-Trihexyldiethylenetriamine is utilized in polymer synthesis. Denton et al. (2007) describe its use as a monomer in the condensation polymerization with esterified carbohydrate diacids, leading to poly(4-alkyl-4-azaheptamethylene aldaramides) (Denton, Joyce, & Kiely, 2007).

2. Organometallic Chemistry

In the field of organometallic chemistry, this triamine is involved in the formation of platinum complexes. Prokopchuk and Puddephatt (2003) explored its role in forming methyl(hydrido)platinum(IV) complexes, indicating its significance in metal coordination chemistry (Prokopchuk & Puddephatt, 2003).

3. Inorganic Chemistry and Thermodynamics

In inorganic chemistry, this triamine is used to study the complexation of metals. For instance, Comuzzi et al. (2001) conducted thermodynamic studies on the complexation of cobalt(II) with nitrogen donor ligands, including triamines, in dimethyl sulfoxide, providing insights into metal-ligand interactions (Comuzzi, Grespan, Polese, Portanova, & Tolazzi, 2001).

4. Biochemical Research

In biochemical research, derivatives of diethylenetriamine, a related compound, are studied for their potential in forming artificial β-Sheets, as reported by Nowick et al. (1996). This highlights its relevance in understanding protein structures and interactions (Nowick, Mahrus, Smith, & Ziller, 1996).

5. Sensor Development

The compound's derivatives are also significant in developing sensors, such as a fluorescent Fe(3+) sensor derived from an anthracene-bearing bisdiene macrocycle, as reported by Qiu et al. (2014). This sensor shows potential in visualizing Fe(3+)/Fe(2+) transitions and intracellular Fe(3+) imaging (Qiu, Zhu, Chen, Hu, He, & Guo, 2014).

properties

IUPAC Name

N,N'-dihexyl-N'-[2-(hexylamino)ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H49N3/c1-4-7-10-13-16-23-18-21-25(20-15-12-9-6-3)22-19-24-17-14-11-8-5-2/h23-24H,4-22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVDQQBHZSMNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCN(CCCCCC)CCNCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N',N''-Trihexyldiethylenetriamine

CAS RN

250787-15-6
Record name N,N',N''-Trihexyldiethylenetriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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